molecular formula C15H25NO2 B13688775 1-Boc-3-cyclopentylidenepiperidine

1-Boc-3-cyclopentylidenepiperidine

Cat. No.: B13688775
M. Wt: 251.36 g/mol
InChI Key: ZDBKIQCHBZJKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-3-cyclopentylidenepiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a cyclopentylidene group at the 3-position of the piperidine ring

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-cyclopentylidenepiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Boc-3-cyclopentylidenepiperidine involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other positions on the molecule. The cyclopentylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 1-Boc-3-cyclopentylidenepiperidine is unique due to the presence of the cyclopentylidene group, which imparts distinct chemical properties and reactivity compared to other Boc-protected piperidine derivatives. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

tert-butyl 3-cyclopentylidenepiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-15(2,3)18-14(17)16-10-6-9-13(11-16)12-7-4-5-8-12/h4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBKIQCHBZJKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=C2CCCC2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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